molecular formula C18H17NO2 B303006 N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide

N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide

Cat. No. B303006
M. Wt: 279.3 g/mol
InChI Key: HOVVXKGAGABDLF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery and material science. MPAA is a derivative of cinnamic acid and belongs to the class of compounds known as chalcones.

Mechanism of Action

The mechanism of action of N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has also been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. In addition, N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide and to investigate its efficacy in vivo. Another area of interest is the development of N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide-based materials for various applications, such as sensors and electronic devices. Finally, more research is needed to understand the mechanism of action of N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide and to identify its molecular targets, which may lead to the development of more potent and specific drugs.

Synthesis Methods

The synthesis of N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide involves the condensation of 4-methylacetophenone and 3-(4-methylphenyl)acrylic acid in the presence of a base catalyst such as potassium hydroxide. The reaction is carried out in a polar solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide.

Scientific Research Applications

N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide has been found to possess antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-[3-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C18H17NO2/c1-13-6-8-15(9-7-13)10-11-18(21)16-4-3-5-17(12-16)19-14(2)20/h3-12H,1-2H3,(H,19,20)/b11-10+

InChI Key

HOVVXKGAGABDLF-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C

SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)NC(=O)C

Origin of Product

United States

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